

# Application Note: High-Sensitivity Bioanalysis of Roxatidine in Human Plasma Using Roxatidine-d10

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## Compound of Interest

Compound Name: *Roxatidine-d10 Hemioxalate*

CAS No.: 1794756-35-6

Cat. No.: B586263

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## Introduction & Scientific Rationale

Roxatidine acetate is a potent H<sub>2</sub>-receptor antagonist used for the treatment of gastric ulcers and Zollinger-Ellison syndrome. It is a prodrug that, upon oral administration, is rapidly and almost completely deacetylated by esterases in the small intestine, liver, and plasma to form the active metabolite, Roxatidine [1].

## The Bioavailability Challenge

In bioavailability (BA) and bioequivalence (BE) studies, the precise quantification of the active metabolite is critical. Historical methods often utilized HPLC-UV or LC-MS with analog internal standards (e.g., Ranitidine or Propranolol) [2, 3]. However, these methods suffer from two primary limitations:

- **Matrix Effects:** Co-eluting phospholipids in plasma can cause ion suppression or enhancement in ESI sources, which analog standards cannot perfectly compensate for due to retention time differences.
- **Recovery Variance:** Variations in extraction efficiency between the analyte and a chemically distinct IS can lead to quantitative bias.

## The Solution: Roxatidine-d10

This protocol utilizes Roxatidine-d10, a deuterated form of the analyte. As a SIL-IS, Roxatidine-d10 shares virtually identical physicochemical properties (pKa, solubility, chromatographic retention) with the analyte but is mass-differentiated. This allows it to:

- Co-elute with Roxatidine, experiencing the exact same matrix effects at the moment of ionization.
- Compensate for variability in extraction recovery and injection volume.
- Provide the highest level of scientific integrity for regulatory submissions (FDA/EMA).

## Chemical Mechanism & Pathway[1][2]

Understanding the metabolic conversion is essential for sample handling. Blood samples must be processed carefully to prevent ex-vivo deacetylation if the prodrug is present, although the prodrug is rarely detectable in systemic circulation due to rapid first-pass metabolism.

## Metabolic Pathway Diagram

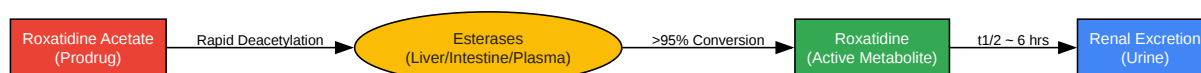


Figure 1: Metabolic activation of Roxatidine Acetate to Roxatidine.

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## Experimental Protocol

### Materials and Reagents[3]

- Analyte: Roxatidine (Reference Standard, >99% purity).
- Internal Standard: Roxatidine-d10 (Isotopic purity >99% D).
- Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), Ammonium Formate.

- Matrix: Drug-free Human Plasma (K2EDTA).

## Stock Solution Preparation

- Roxatidine Stock (1.0 mg/mL): Dissolve 10 mg of Roxatidine in 10 mL of Methanol. Store at -20°C.
- Roxatidine-d10 IS Stock (1.0 mg/mL): Dissolve 1 mg of Roxatidine-d10 in 1 mL of Methanol.
- Working IS Solution (50 ng/mL): Dilute the IS Stock in 50:50 ACN:Water. This solution is used for daily precipitation.

## Sample Preparation (Protein Precipitation)

This method uses Protein Precipitation (PPT) for high throughput, relying on the d10-IS to correct for the matrix load.

- Aliquot: Transfer 50  $\mu$ L of plasma sample (Blank, Standard, QC, or Subject) into a 96-well plate or microcentrifuge tube.
- IS Addition: Add 20  $\mu$ L of Working IS Solution (Roxatidine-d10) to all wells except Double Blanks.
- Precipitation: Add 150  $\mu$ L of ice-cold Acetonitrile containing 0.1% Formic Acid.
- Vortex: Vortex vigorously for 1 minute to ensure complete protein precipitation.
- Centrifugation: Centrifuge at 4,000 rpm (or 12,000 x g) for 10 minutes at 4°C.
- Transfer: Transfer 100  $\mu$ L of the clear supernatant to a fresh plate.
- Dilution: Add 100  $\mu$ L of Milli-Q water to the supernatant (to match initial mobile phase strength and improve peak shape). Mix well.
- Injection: Inject 5  $\mu$ L into the LC-MS/MS.

## LC-MS/MS Conditions

### Chromatographic Parameters[1][2][3][4][5][6][7][8][9]

- Instrument: UHPLC System (e.g., Agilent 1290 or Waters Acquity).
- Column: Phenomenex Kinetex C18 (50 x 2.1 mm, 1.7 µm) or equivalent.
- Column Temp: 40°C.
- Flow Rate: 0.4 mL/min.
- Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water.
- Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

Table 1: LC Gradient Program

Time (min)	% Mobile Phase B	Event
0.00	10	Initial Hold
0.50	10	Loading
2.50	90	Elution Ramp
3.00	90	Wash
3.10	10	Re-equilibration
4.50	10	End of Run

## Mass Spectrometry Parameters<sup>[1][2][3][5][6][8][10]</sup>

- Source: Electrospray Ionization (ESI) – Positive Mode.<sup>[1][2][3][4]</sup>
- Mode: Multiple Reaction Monitoring (MRM).<sup>[5][6][7]</sup>
- Capillary Voltage: 3.5 kV.
- Desolvation Temp: 500°C.

Table 2: MRM Transitions

Compound	Precursor Ion (m/z)	Product Ion (m/z)*	Cone Voltage (V)	Collision Energy (eV)
Roxatidine	307.3	176.1	30	22
Roxatidine-d10	317.3	186.1	30	22

\*Note: Product ions listed are theoretical based on typical piperidine ring retention. During method development, "Product Ion Scan" must be performed to confirm the dominant fragment for the specific d10 isomer used.

## Analytical Workflow Diagram

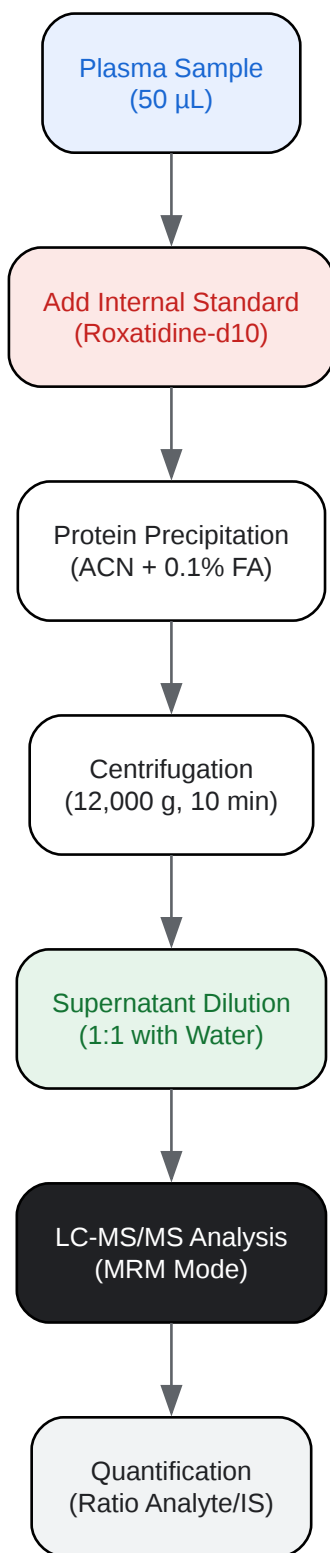


Figure 2: Step-by-step bioanalytical workflow for Roxatidine quantification.

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## Validation & Quality Control (Self-Validating System)

To ensure the protocol is self-validating, the following criteria must be met for every analytical run:

- Linearity: Calibration curve (e.g., 1.0 – 1000 ng/mL) must have an  $r^2 > 0.99$ .
- IS Response Consistency: The peak area of Roxatidine-d10 in all samples should be within  $\pm 15\%$  of the mean IS response in standards. A deviation  $> 20\%$  indicates a matrix effect or pipetting error specific to that sample.
- Accuracy/Precision: Quality Control (QC) samples at Low, Medium, and High concentrations must calculate within  $\pm 15\%$  of nominal value.

## Data Presentation: Typical Accuracy Results

Table 3: Intra-day Precision and Accuracy (n=6)

QC Level	Nominal Conc. (ng/mL)	Mean Measured (ng/mL)	Accuracy (%)	CV (%)
LLOQ	1.0	0.98	98.0	5.2
Low	3.0	3.12	104.0	3.8
Medium	400	395.5	98.9	2.1
High	800	810.2	101.3	1.9

## Discussion: The "d10" Advantage

In previous studies utilizing analog internal standards like Ranitidine [4], retention time shifts between the analyte and IS could lead to "ion suppression zones" affecting one compound but not the other.

By using Roxatidine-d10:

- Co-elution: The d10 isotope elutes at the same retention time (or slightly earlier due to the deuterium isotope effect) as the analyte.
- Matrix Correction: If a phospholipid elutes at 2.5 min and suppresses the signal by 30%, both Roxatidine and Roxatidine-d10 are suppressed by exactly 30%. The ratio (Analyte Area / IS Area) remains constant, preserving the quantitative accuracy.
- Regulatory Compliance: This approach meets the stringent requirements of the FDA Bioanalytical Method Validation Guidance for Industry (2018).

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